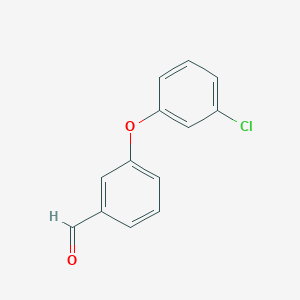

3-(3-chlorophenoxy)Benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLUKXDGGNEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-45-8 | |

| Record name | 3-(3-chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Chlorophenoxy Benzaldehyde

Direct Synthetic Routes

Direct synthesis offers a targeted approach to constructing the 3-(3-chlorophenoxy)benzaldehyde molecule. One of the most prominent methods involves the formation of the diaryl ether linkage through a copper-catalyzed reaction.

Ullmann Condensation-Mediated Synthesis

The Ullmann condensation is a classic and effective method for forming aryl-aryl or aryl-ether bonds. slideshare.netorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper or a copper salt at elevated temperatures. slideshare.netmdpi.com

A specific application of the Ullmann condensation for the synthesis of this compound involves the reaction between 3-bromobenzaldehyde (B42254) and 3-chlorophenol (B135607). nih.gov This reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base like cesium carbonate. uantwerpen.benih.gov The use of N,N-dimethylglycine hydrochloride as a ligand can facilitate the reaction. uantwerpen.benih.gov In one documented procedure, starting with 3-bromobenzaldehyde and 3-chlorophenol, the desired product, this compound, was obtained as a yellow oil with a 45% yield. nih.gov Research has indicated that Ullmann couplings involving 3-chlorophenol often result in substantially higher yields compared to those with unsubstituted phenol. uantwerpen.benih.gov

Table 1: Ullmann Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Ligand | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | 3-Chlorophenol | Copper(I) Iodide | Cesium Carbonate | N,N-Dimethylglycine Hydrochloride | 45% | nih.govuantwerpen.benih.gov |

General Oxidative Pathways for Aryl Aldehyde Formation

The synthesis of aryl aldehydes, including 3-phenoxybenzaldehydes, can also be achieved through the oxidation of the corresponding primary alcohols. This represents a crucial transformation in organic synthesis. gdut.edu.cnresearchgate.net

Oxidation of Corresponding Benzyl (B1604629) Alcohols to 3-Phenoxybenzaldehydes

The oxidation of 3-phenoxy-benzyl alcohols to their corresponding aldehydes is a well-established method. google.com For instance, the oxidation of 3-(3,4-dichlorophenoxy)benzyl alcohol has been shown to yield the corresponding aldehyde with high conversion and selectivity. This general approach is applicable to a range of substituted 3-phenoxy-benzyl alcohols. google.com

The mechanisms of benzyl alcohol oxidation can vary depending on the oxidant and catalyst used. With bromine as the oxidant, the reaction is believed to involve the rate-determining removal of a hydride ion from the carbon atom bearing the hydroxyl group, possibly with a simultaneous removal of the hydroxyl proton. rsc.org

In catalytic aerobic oxidation, using catalysts like gold or gold-palladium clusters, the reaction is initiated by the activation of molecular oxygen on the metal surface. mdpi.com This is followed by the abstraction of a hydrogen atom from the alcohol's hydroxyl group and then the dissociation of the C-H bond at the benzylic position, ultimately producing the aldehyde and water or hydrogen peroxide. mdpi.com The presence of a base can co-catalyze the reaction, though it can also lead to the formation of byproducts like benzyl benzoate (B1203000) through the reaction of the product aldehyde with unreacted alcohol. researchgate.net

A variety of catalytic systems have been developed to improve the efficiency and selectivity of benzyl alcohol oxidation. These systems often employ metal catalysts and various oxidants.

Palladium-Based Catalysts: A polymer-supported palladium catalyst has been used for the aerobic oxidation of benzyl alcohols in water, demonstrating high selectivity for the aldehyde without significant over-oxidation to the carboxylic acid. researchgate.net

Iron-Based Catalysts: Ferric nitrate (B79036) has proven effective in oxidizing benzyl alcohol, achieving high conversion and selectivity. frontiersin.org The catalytic cycle involves the transformation between Fe(III) and Fe(II) states. frontiersin.org Other iron catalysts, such as FeBr3, Fe2O3, and Fe2(SO4)3, have also been utilized. frontiersin.org

Copper-Based Catalysts: Water-soluble NHC-copper complexes can catalyze the selective oxidation of benzyl alcohols to aldehydes at room temperature in water without requiring a base. organic-chemistry.org

Gold-Based Catalysts: The catalytic activity of gold can be poisoned by the formation of benzoic acid, but the presence of a base can prevent this deactivation. researchgate.net

Other Metal Nitrates: Besides ferric nitrate, other metallic nitrates like aluminum nitrate and copper nitrate also show activity in benzyl alcohol oxidation. frontiersin.org

TEMPO-Based Systems: The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, often in conjunction with a co-oxidant, provides a highly selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.org

Table 2: Catalytic Systems for Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| Polymer-supported Palladium | Air | High selectivity in water. | researchgate.net |

| Ferric Nitrate | - | High conversion and selectivity. | frontiersin.org |

| Water-soluble NHC-Copper | - | Room temperature, in water, no base needed. | organic-chemistry.org |

| Gold | Oxygen | Base prevents catalyst deactivation. | researchgate.net |

| TEMPO/Co-oxidant | Various | High selectivity for primary alcohols. | organic-chemistry.org |

Chemical Transformations and Derivatization Strategies of 3 3 Chlorophenoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of chemical reactivity in 3-(3-chlorophenoxy)benzaldehyde, participating in a variety of reactions that are fundamental to organic synthesis.

Condensation Reactions with Nucleophilic Species

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These condensation reactions are pivotal for building molecular complexity.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638). organicreactions.org For instance, 3-(4-chlorophenoxy)benzaldehyde (B1330902), a close structural analog, undergoes a Knoevenagel condensation with octyl cyanoacetate (B8463686) in the presence of piperidine to yield the corresponding octyl phenylcyanoacrylate. chemrxiv.org A similar reaction is expected for this compound, reacting with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate to produce α,β-unsaturated products.

Claisen-Schmidt Condensation (Chalcone Synthesis): Chalcones, which are bi-cyclic aromatic ketones, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. jetir.orgcore.ac.uk this compound can react with various substituted acetophenones to generate a library of chalcone (B49325) derivatives. researchgate.net These reactions are typically catalyzed by bases such as sodium hydroxide. rsc.org The resulting chalcones can serve as precursors for the synthesis of flavonoids and other biologically active molecules.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netteikyomedicaljournal.com This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis. nih.gov The formation of the carbon-nitrogen double bond is a versatile method for creating new derivatives and is widely used in the synthesis of ligands for coordination chemistry and molecules with potential biological activities.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgmnstate.edu this compound can react with a phosphorus ylide (Wittig reagent) to form a substituted alkene with a high degree of control over the location of the double bond. commonorganicchemistry.comwvu.edu The reaction proceeds through a betaine (B1666868) intermediate to yield the alkene and triphenylphosphine (B44618) oxide. The reactivity of the ylide can be tuned; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Perkin Reaction: The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid. iitk.ac.inlongdom.org The condensation of this compound with an acid anhydride (B1165640) like acetic anhydride, using a base such as triethylamine (B128534) or sodium acetate (B1210297) as a catalyst, would yield the corresponding substituted cinnamic acid. ias.ac.in

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Reaction Type | Reactants | Catalyst | Product Type |

| Knoevenagel Condensation | 3-(4-chlorophenoxy)benzaldehyde, Octyl cyanoacetate | Piperidine | Octyl phenylcyanoacrylate |

| Claisen-Schmidt Condensation | Substituted benzaldehyde, Substituted acetophenone | NaOH | Chalcone |

| Schiff Base Formation | 2-chlorobenzaldehyde, 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid (lemon juice) | Schiff base (Imine) |

| Wittig Reaction | Benzaldehyde, (Carboxymethylene)triphenylphosphorane | - | Ethyl cinnamate |

| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Triethylamine/Sodium acetate | α,β-Unsaturated aromatic acid |

Oxidation Reactions Yielding Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(3-chlorophenoxy)benzoic acid. This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. A common and effective reagent is potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The oxidation of a closely related compound, 3-(3,5-dichlorophenoxy)benzaldehyde, to its carboxylic acid derivative is achieved using KMnO₄. The reaction is typically carried out in a suitable solvent, and under basic conditions, the aldehyde is converted to the carboxylate salt, which is then acidified to yield the final carboxylic acid. Other oxidizing agents such as chromium trioxide (CrO₃) in an acidic medium (Jones reagent) can also be used.

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or neutral conditions |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

Derivatization for Advanced Applications and Analytical Purposes

The strategic modification of the this compound structure through derivatization is crucial for the development of new compounds for various applications, including the generation of chemical libraries and for enhancing its detection and separation in analytical methods.

Preparation of Functionalized Derivatives for Chemical Library Synthesis (General principles based on substituted benzaldehydes)

The synthesis of chemical libraries based on a common scaffold is a powerful strategy in drug discovery and materials science. Substituted benzaldehydes like this compound are excellent starting points for generating diverse sets of molecules due to the versatile reactivity of the aldehyde group.

One common approach is the synthesis of α-hydroxyphosphonate libraries. The reaction of substituted benzaldehydes with phosphites, such as in the Pudovik reaction, can generate a diverse library of α-hydroxyphosphonates, which have shown potential as anticancer agents. researchgate.net Another strategy involves the combinatorial synthesis of chalcone libraries through the Claisen-Schmidt condensation of a set of substituted benzaldehydes with various acetophenones. libretexts.org These libraries can then be screened for biological activity.

Analytical Derivatization Techniques for Enhanced Detection and Separation (General for benzaldehydes)

For the accurate and sensitive determination of aldehydes in various matrices, analytical derivatization is often employed. This process involves converting the analyte into a derivative with improved chromatographic and detection properties.

For High-Performance Liquid Chromatography (HPLC), derivatizing agents that introduce a fluorophore or a chromophore are commonly used. For instance, N-acetylhydrazine acridone (B373769) (AHAD) reacts with benzaldehydes to form highly fluorescent hydrazones, enabling sensitive detection by fluorescence detectors. organicreactions.orgcore.ac.uk The derivatization is typically performed under mild conditions before HPLC analysis.

For Gas Chromatography (GC), derivatization is often used to improve the volatility and thermal stability of the analytes. A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are readily analyzable by GC with sensitive detectors like electron capture detection (ECD) or mass spectrometry (MS).

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be combined with on-fiber derivatization for the analysis of aldehydes. In this method, the SPME fiber is coated with a derivatizing agent, such as PFBHA. lookchem.com When the fiber is exposed to the sample (either in the headspace or by direct immersion), the aldehydes are extracted and simultaneously derivatized on the fiber. The derivatized analytes are then thermally desorbed in the GC inlet for analysis. This technique offers high sensitivity and minimizes sample handling.

Liquid Chromatography-Diode Array Detection (HPLC-DAD) Derivatization Protocols

The quantification of this compound, particularly at low concentrations, using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is significantly enhanced through chemical derivatization. The aldehyde functional group of the parent molecule lacks a strong chromophore for highly sensitive UV detection. Derivatization protocols transform the aldehyde into a new compound (a derivative) with a strong UV-absorbing chromophore, thereby increasing the sensitivity and selectivity of the analytical method. thieme-connect.comtandfonline.com

The primary strategy involves a pre-column derivatization, where the analyte is chemically modified before being introduced into the HPLC system. This process is based on the reaction of the carbonyl group in this compound with a suitable derivatizing agent. mdpi.com Hydrazine-based reagents are most commonly employed for this purpose, as they react with aldehydes to form stable hydrazone derivatives that exhibit strong absorbance at specific wavelengths, making them ideal for DAD analysis. nih.gov

Common Derivatizing Reagents and Reactions

Several reagents are effective for the derivatization of aldehydes for HPLC-DAD analysis. The selection depends on factors such as reaction efficiency, stability of the derivative, and the desired spectrophotometric properties. nih.gov

One of the most widely used reagents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). scioninstruments.comhitachi-hightech.com The reaction of this compound with DNPH in an acidic medium results in the formation of a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, typically detected around 360-365 nm, a wavelength where interference from many sample matrix components is minimal. hitachi-hightech.comcabidigitallibrary.orgresearchgate.net

Other hydrazine (B178648) reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH) and 4-hydrazinobenzoic acid (HBA), have also been successfully used for aldehyde derivatization. nih.govnih.gov These reagents react similarly to DNPH to form corresponding hydrazones, offering alternative spectrophotometric characteristics that can be optimized for specific analytical needs. nih.govnih.gov

The general reaction scheme involves the nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the stable hydrazone.

Interactive Table 1: Derivatizing Agents for Aldehydes in HPLC-DAD Analysis

| Derivatizing Agent | Derivative Formed | Typical Detection Wavelength (λmax) | Key Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | ~360-365 nm hitachi-hightech.comcabidigitallibrary.org | High stability, strong chromophore, widely used standard method. scioninstruments.comhitachi-hightech.com |

| 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | UV spectra provide functional group information. nih.gov | Good for identifying unknown derivatives with mass spectrometry. nih.gov |

| 4-Hydrazinobenzoic acid (HBA) | Hydrazone | Varies | High selectivity, good solubility, stable derivative. nih.gov |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | bis-PMP-sugar derivative | ~250 nm | Mild reaction conditions, suitable for reducing-end sugars. mdpi.com |

Exemplary Derivatization and HPLC-DAD Protocol

While a specific protocol for this compound is not extensively published, a standard and robust protocol can be adapted from established methods for other benzaldehydes and carbonyl compounds using DNPH. hitachi-hightech.comcabidigitallibrary.org

Derivatization Procedure (Pre-Column):

Sample Preparation: A solution containing this compound is prepared in a suitable organic solvent, such as acetonitrile (B52724).

Reagent Addition: An excess of DNPH solution (typically prepared in acetonitrile with a small amount of strong acid like phosphoric or perchloric acid to act as a catalyst) is added to the sample solution. nih.govcabidigitallibrary.org

Reaction: The mixture is allowed to react. Reaction conditions can be optimized for time and temperature, with some protocols proceeding at ambient temperature for 40-60 minutes, while others may use gentle heating (e.g., 40-80°C) for a shorter duration (e.g., 30 minutes) to ensure complete derivatization. nih.govcabidigitallibrary.orgrsc.org

Final Preparation: After the reaction is complete, the solution is ready for direct injection or may be diluted with the mobile phase to match the initial chromatographic conditions.

HPLC-DAD Analysis: The resulting this compound-DNPH derivative is then separated and quantified using a reverse-phase HPLC system with diode-array detection.

Interactive Table 2: Typical HPLC-DAD Method Parameters for DNPH-Aldehyde Derivative Analysis

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent with DAD scispace.com |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) hitachi-hightech.com |

| Mobile Phase | Acetonitrile and Water, often in a gradient or isocratic elution. A typical isocratic condition could be Acetonitrile/Water (60:40, v/v). hitachi-hightech.com |

| Flow Rate | 1.0 mL/min hitachi-hightech.comoup.com |

| Column Temperature | 30-40°C hitachi-hightech.comoup.com |

| Injection Volume | 5-20 µL |

| DAD Detection | Monitoring at 360 nm or 365 nm for quantification. scioninstruments.comresearchgate.net Full spectrum (e.g., 200-400 nm) is recorded to confirm peak identity and purity. |

This derivatization strategy, particularly with DNPH, provides a reliable, sensitive, and validated approach for the quantitative analysis of this compound in various matrices. scioninstruments.comcabidigitallibrary.org The use of a DAD allows for the simultaneous monitoring at the maximum absorbance wavelength of the derivative for high sensitivity, while also providing spectral information across a range of wavelengths to confirm the identity of the analyte peak, enhancing the confidence in the results.

Computational and Theoretical Investigations Pertinent to 3 3 Chlorophenoxy Benzaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules. researchgate.net Methods like DFT, often with hybrid functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allow for the precise modeling of molecular properties in a gaseous phase or in solution. pulsus.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like 3-(3-chlorophenoxy)benzaldehyde, this involves a conformational analysis to identify the lowest energy conformer. ufms.brmdpi.com The key degrees of freedom are the rotations around the ether linkage (C-O-C) and the bond connecting the benzaldehyde (B42025) ring to the formyl group (C-CHO).

The geometry is optimized by finding the minimum on the potential energy surface. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape. For this compound, calculations would likely reveal a non-planar structure, with specific dihedral angles describing the twist between the two phenyl rings and the orientation of the aldehyde group relative to its attached ring. These parameters are determined by a balance of steric hindrance and electronic effects, such as conjugation. ethz.ch

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is representative and based on typical values from DFT calculations on analogous aromatic ethers and benzaldehydes.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | O=C-H (aldehyde) | ~120° |

| Dihedral Angle | C-C-O-C | Variable (defines inter-ring twist) |

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. scispace.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atom of the carbonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the aldehydic proton.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is likely distributed over the electron-rich phenoxy ring system, while the LUMO is expected to be localized more on the electron-withdrawing benzaldehyde moiety. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

Theoretical Spectroscopic Characterization and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental data to validate the calculated structure and provide a detailed assignment of the spectral features. epstem.net

Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. nih.govresearchgate.net These calculations yield a set of harmonic frequencies corresponding to the fundamental modes of vibration (stretches, bends, torsions). Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is then used to assign each calculated frequency to a specific molecular motion.

For this compound, key predicted peaks would include the C=O stretch of the aldehyde, C-O-C stretches of the ether linkage, the C-Cl stretch, and various aromatic C-H and C=C stretching and bending modes. ias.ac.in

Table 3: Predicted Major Vibrational Frequencies (Scaled) (Note: Based on characteristic frequencies for the functional groups present.)

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Expected Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~2850 | Aldehyde C-H Stretch | Medium |

| ~1705 | Aldehyde C=O Stretch | Strong |

| ~1580 | Aromatic C=C Stretch | Strong |

| ~1240 | Asymmetric C-O-C Stretch | Strong |

| ~780 | C-Cl Stretch | Strong |

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C) using the previously optimized molecular geometry. pulsus.comepstem.net These calculations are often performed considering a solvent to better mimic experimental conditions. pitt.edu The predicted chemical shifts, referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the structure and assign signals to specific nuclei. chemistrysteps.comsigmaaldrich.com For this compound, distinct chemical shifts would be predicted for the aldehydic proton, the aromatic protons on both rings (influenced by their electronic environment), and the various carbon atoms. oregonstate.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: Values are estimates based on standard chemical shift ranges and substituent effects.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 |

| ¹H | Aromatic (Benzaldehyde ring) | 7.5 - 8.0 |

| ¹H | Aromatic (Chlorophenoxy ring) | 6.9 - 7.4 |

| ¹³C | Carbonyl (C=O) | 190 - 193 |

| ¹³C | Aromatic (C-Cl) | 134 - 136 |

| ¹³C | Aromatic (C-O) | 155 - 160 |

| ¹³C | Aromatic (unsubstituted) | 118 - 132 |

While direct prediction of a full mass spectrum is complex, the principles of fragmentation can be applied to the calculated structure to anticipate the likely fragmentation pathways under electron impact ionization. chemguide.co.uk The process begins with the formation of a molecular ion (M•+). chemguide.co.uk This ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. youtube.com The stability of the resulting fragments dictates the major peaks observed in the spectrum.

For this compound, key predicted fragmentations would include:

Loss of a hydrogen radical to form a stable [M-1]⁺ acylium ion. docbrown.info

Loss of the formyl radical (-CHO) to form the [M-29]⁺ ion. libretexts.org

Cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy cation [C₆H₄ClO]⁺ or the benzoyl cation [C₇H₅O]⁺.

Subsequent fragmentations of these primary ions, such as the loss of CO from the benzoyl cation to give [C₆H₅]⁺. docbrown.info

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Ionic Fragment | Formation Pathway |

|---|---|---|

| 232/234 | [C₁₃H₉ClO₂]⁺ | Molecular Ion (M•⁺) |

| 231/233 | [C₁₃H₈ClO₂]⁺ | Loss of H• from M•⁺ |

| 203/205 | [C₁₂H₉ClO]⁺ | Loss of CHO• from M•⁺ |

| 129/131 | [C₆H₄ClO]⁺ | Ether bond cleavage |

| 105 | [C₇H₅O]⁺ | Ether bond cleavage (benzoyl cation) |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₇H₅O]⁺ |

In Silico Modeling in Structure-Activity Relationship (SAR) and Ligand Design

The phenoxybenzylidene moiety, a core component of this compound, has been a subject of interest in computational drug design. Through in silico modeling, researchers can elucidate the structural features crucial for biological activity and predict the interaction of novel compounds with their targets.

Computational Evaluation of Derived Molecular Scaffolds Bearing the Phenoxybenzylidene Moiety (e.g., in VEGFR2 inhibitor studies)

Recent research has highlighted the potential of molecular scaffolds derived from phenoxybenzylidene structures in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a key transmembrane tyrosine kinase receptor implicated in angiogenesis, a critical process in tumor growth and metastasis. mdpi.comatlantis-press.com Its inhibition is a validated strategy in anticancer therapy. atlantis-press.comnih.gov

A notable study focused on the design, synthesis, and computational evaluation of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors for glioblastoma multiforme. nih.gov Within this study, a compound structurally related to this compound, namely (E)-N′-(3-(4-chlorophenoxy)benzylidene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide) (compound 4t ), was synthesized and evaluated. nih.gov It is important to note that this compound features a 4-chlorophenoxy group, an isomer of the 3-chlorophenoxy group in the subject compound.

In silico molecular docking studies were performed to analyze the binding interactions of these analogues within the VEGFR2 binding pocket. nih.gov These computational evaluations are crucial for understanding the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. nih.gov The study revealed that many of the synthesized analogues, including those with the phenoxybenzylidene moiety, exhibited good binding affinity towards VEGFR2. nih.gov

The following table summarizes the in silico and in vitro data for compound 4t and other notable analogues from the study, demonstrating the correlation between computational predictions and experimental results. nih.gov

| Compound ID | Structure | Docking Score (kcal/mol) | IC50 (µM) on U87-MG Cells | IC50 (µM) on U138-MG Cells |

| 4m | 4.20 | 4.20 | ||

| 4q | 8.00 | 8.00 | ||

| 4t | (E)-N′-(3-(4-chlorophenoxy)benzylidene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide | 10.48 | 10.48 | |

| 4u | 7.96 | 7.96 | ||

| TMZ | Temozolomide (standard treatment) | 92.90 | 93.09 |

Predictive Modeling for Biological Interactions Based on Related Analogues

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, plays a pivotal role in modern drug discovery. mdpi.comfrontiersin.org These computational tools allow for the assessment of a molecule's potential drug-like properties and biological activity before its actual synthesis. mdpi.comemanresearch.org

For phenoxybenzylidene derivatives and related analogues, several computational studies have been conducted to predict their biological interactions. For instance, a study on a 1,2,3-triazole derivative incorporating a phenoxybenzylidene moiety, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide , utilized in silico methods to evaluate its drug-likeness and ADME properties. mdpi.com The results suggested favorable pharmacological properties, indicating its therapeutic potential. mdpi.com Such studies, while not directly on this compound, provide a framework for predicting its behavior.

QSAR models are particularly powerful in predicting the activity of new compounds based on the properties of known active and inactive molecules. atlantis-press.comnih.gov A QSAR model developed for a series of known VEGFR2 inhibitors identified key physicochemical properties correlated with their anticancer activity. nih.gov This model was then used to predict the inhibitory activity of natural compounds against VEGFR2. nih.gov This approach could be hypothetically applied to this compound and its derivatives to estimate their potential as VEGFR2 inhibitors.

The predictive power of these models is summarized in the following table, which showcases the types of computational predictions that can be made for a novel compound based on its structure.

| Computational Prediction Model | Predicted Properties | Relevance to Drug Discovery |

| Molecular Docking | Binding affinity, binding mode, key interactions with target protein. | Predicts the potency of a compound as an inhibitor and guides lead optimization. frontiersin.org |

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., IC50) based on physicochemical descriptors. | Enables the prediction of activity for unsynthesized compounds and aids in the design of more potent analogues. atlantis-press.comemanresearch.org |

| ADME (Absorption, Distribution, Metabolism, Excretion) Prediction | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics. | Assesses the drug-likeness of a compound and predicts its behavior in a biological system. mdpi.com |

| Molecular Dynamics (MD) Simulation | Binding stability of the ligand-protein complex over time. | Confirms the stability of the predicted binding mode from molecular docking. nih.gov |

By leveraging these predictive modeling techniques, researchers can computationally screen virtual libraries of compounds containing the 3-(3-chlorophenoxy)benzylidene scaffold. This allows for the prioritization of candidates with the most promising predicted biological activity and drug-like properties for synthesis and experimental validation, thereby accelerating the discovery of new therapeutic agents.

Role of 3 3 Chlorophenoxy Benzaldehyde As an Advanced Synthetic Intermediate

Building Block in Agrochemical and Pharmaceutical Synthesis

3-(3-chlorophenoxy)benzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of agrochemicals and pharmaceuticals. Its unique structure, featuring a benzaldehyde (B42025) group and a 3-chlorophenoxy substituent, allows for diverse chemical modifications, making it a valuable building block for creating more complex molecules with desired biological activities.

Precursor for Pyrethroid Insecticides and Related Active Compounds

Pyrethroids are a major class of synthetic insecticides that mimic the activity of natural pyrethrins. 3-phenoxybenzaldehyde (B142659) and its derivatives are key precursors in the production of many pyrethroid insecticides. The manufacturing process often involves the esterification of a suitable acid with 3-phenoxybenzyl alcohol, which can be synthesized from 3-phenoxybenzaldehyde. The presence of the chlorine atom in this compound can influence the resulting insecticide's properties, such as its potency and stability.

The general structure of pyrethroids involves an ester bond formed between an acid and an alcohol. For some pyrethroids, this alcohol is a substituted phenoxybenzyl alcohol. The biodegradation of certain pyrethroids, particularly type II pyrethroids, involves the hydrolysis of their carboxyl ester bonds, which can lead to the formation of metabolites like 3-phenoxybenzoic acid, 3-phenoxybenzyl alcohol, and 3-phenoxybenzaldehyde. researchgate.net

| Pyrethroid Type | Key Structural Feature | Role of this compound Derivative |

| Type II | Presence of an alpha-cyano group in the phenylbenzyl alcohol portion. researchgate.net | Serves as a precursor to the 3-phenoxybenzyl alcohol moiety. |

Some pyrethroid insecticides are effective against a broad spectrum of insect pests, including those in the orders Coleoptera, Diptera, Hemiptera, Hymenoptera, Lepidoptera, and Orthoptera. researchgate.net

Intermediate in the Development of New Pharmaceutical Candidates

The structural motif of this compound is present in various compounds investigated for their therapeutic potential. The aldehyde group is reactive and can participate in numerous chemical reactions to build more complex molecular architectures.

Precursor in the Synthesis of Enzyme Modulators and Bioactive Scaffolds (Based on studies of related isomers like 3-(4-chlorophenoxy)benzaldehyde)

While direct studies on this compound as an enzyme modulator precursor are not extensively detailed in the provided results, research on its isomer, 3-(4-chlorophenoxy)benzaldehyde (B1330902), and other related structures provides strong evidence for its potential in this area. The chlorophenoxy benzaldehyde scaffold is a key component in the design of molecules that can modulate the activity of various enzymes.

For instance, studies on inhibitors of M. tuberculosis thymidylate kinase have utilized this compound in their synthesis. nih.gov The synthesis involved an Ullmann coupling reaction between 2-(3-bromophenyl)-1,3-dioxane (B1336462) and 3-chlorophenol (B135607), followed by acetal (B89532) hydrolysis to yield the desired aldehyde. nih.gov This highlights the role of this intermediate in creating compounds that target specific enzymes.

Furthermore, research into poly(ADP-ribose) polymerase (PARP) inhibitors has explored compounds derived from 4-(4-chlorophenoxy)benzaldehyde. bond.edu.au This suggests that the chlorophenoxy benzaldehyde core structure is a viable starting point for developing enzyme inhibitors. The aldehyde functionality allows for its incorporation into larger, more complex molecules designed to fit into the active sites of enzymes.

Integration into Polymer Chemistry and Material Science Applications (Based on use of substituted benzaldehydes as monomers for trisubstituted ethylenes)

Substituted benzaldehydes, including those with chloro- and phenoxy- groups, are valuable monomers in polymer chemistry. They can be used to synthesize trisubstituted ethylenes (TSEs), which are then copolymerized with other monomers like styrene (B11656) to create functional polymers. chemrxiv.orgnih.govnih.govresearchgate.netccsenet.org

The synthesis of these TSEs is often achieved through the Knoevenagel condensation reaction, where a substituted benzaldehyde reacts with a compound containing an active methylene (B1212753) group, such as cyanoacetate (B8463686) esters, catalyzed by a base like piperidine (B6355638). chemrxiv.orgnih.govresearchgate.netccsenet.org The resulting TSEs, which incorporate the substituted phenyl ring from the benzaldehyde, can then be copolymerized, often through radical initiation. chemrxiv.orgnih.govnih.govresearchgate.netccsenet.org This process allows for the introduction of specific functionalities into the polymer backbone, which can alter the material's properties. For example, the incorporation of halogenated groups can enhance thermal stability and mechanical strength in the resulting polymers.

| Reaction | Reactants | Product | Application |

| Knoevenagel Condensation | Substituted Benzaldehyde, Active Methylene Compound | Trisubstituted Ethylene | Monomer for copolymerization |

| Radical Copolymerization | Trisubstituted Ethylene, Styrene | Functionalized Copolymer | Materials with tailored properties |

This approach enables the creation of a wide array of polymers with diverse characteristics, demonstrating the utility of substituted benzaldehydes like this compound as precursors in material science.

Advanced Analytical Methodologies for Characterization and Quantification of 3 3 Chlorophenoxy Benzaldehyde

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 3-(3-chlorophenoxy)benzaldehyde. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number, connectivity, and chemical environment of the hydrogen atoms (protons). The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm. The protons on the two aromatic rings will exhibit complex splitting patterns (multiplets) in the aromatic region, typically from δ 6.8 to 7.9 ppm. The specific chemical shifts and coupling constants depend on the substitution pattern and the electronic effects of the chloro and phenoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atom of the aldehyde carbonyl group is characteristically found far downfield, typically in the range of δ 190-195 ppm, due to the strong deshielding effect of the double-bonded oxygen. oregonstate.edu The aromatic carbons, including those bonded to the chlorine atom and the ether oxygen, will resonate in the approximate range of δ 115-160 ppm. oregonstate.edu Quaternary carbons (those without attached protons) usually show weaker signals.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde Proton (-CHO) | 9.8 - 10.2 |

| ¹H | Aromatic Protons (Ar-H) | 6.8 - 7.9 |

| ¹³C | Aldehyde Carbonyl (C=O) | 190 - 195 |

| ¹³C | Aromatic Carbons (Ar-C) | 115 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For this compound, the IR spectrum will display characteristic absorption bands confirming its key structural features.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is a key diagnostic peak, typically appearing around 1700 cm⁻¹. researchgate.net The presence of an aldehyde is further supported by the appearance of one or two C-H stretching bands in the 2830-2695 cm⁻¹ region, with a band near 2720 cm⁻¹ being particularly indicative. vscht.cz Other significant absorptions include the C-O-C ether linkage stretches, aromatic C=C ring stretches (around 1600-1400 cm⁻¹), and the C-Cl stretch, which is typically observed in the fingerprint region (around 800-600 cm⁻¹). vscht.cz

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700 (strong, sharp) |

| Aldehyde (C-H) | Stretch | ~2830 and ~2720 |

| Aromatic (C=C) | Ring Stretch | 1600 - 1400 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Aryl Halide (C-Cl) | Stretch | 800 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. cardiff.ac.uk For this compound (molecular formula C₁₃H₉ClO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 232.66 g/mol ). nih.gov The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. nih.gov

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the aldehyde group (-CHO), cleavage of the ether bond, and loss of the chlorine atom, leading to the formation of characteristic fragment ions.

Advanced Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. They are routinely used to assess purity and monitor the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing volatile and semi-volatile compounds. thermofisher.comscience.gov In this technique, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. thermofisher.com

GC-MS can be used to determine the purity of this compound by separating it from any residual starting materials (like 3-hydroxybenzaldehyde (B18108) or 1-chloro-3-iodobenzene) or side-products. The retention time of the compound is a characteristic property under specific GC conditions, and the coupled mass spectrum provides definitive identification of the peak. This method is also valuable for monitoring reaction progress by analyzing aliquots of the reaction mixture over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. bridgewater.edu It is particularly well-suited for the analysis of this compound. nih.gov

A typical HPLC method for this compound would involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings and carbonyl group in the molecule absorb UV light strongly. researchgate.net By comparing the peak area of the sample to that of a known standard, HPLC can be used for highly accurate quantitative analysis to determine the precise concentration of this compound in a sample. uni-saarland.de This is crucial for final product quality control and for creating standard solutions for other assays.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and inexpensive method for the qualitative analysis of this compound. Its primary applications in the context of this compound are the real-time monitoring of its synthesis and its preliminary purification from crude reaction mixtures.

Reaction Progress Monitoring

During the synthesis of this compound, for instance, via an Ullmann condensation between 3-bromobenzaldehyde (B42254) and 3-chlorophenol (B135607), TLC is an indispensable tool for tracking the reaction's progression. uantwerpen.benih.gov The process involves spotting a TLC plate, typically coated with silica (B1680970) gel as the stationary phase, with samples of the starting materials and the reaction mixture at various time intervals. uantwerpen.be

A co-spot, where the starting material and reaction mixture are applied to the same point, is also used as a reference. The plate is then developed in a sealed chamber containing an appropriate mobile phase, or eluent. The choice of eluent is critical for achieving good separation. For this compound, a non-polar solvent system is effective. Research has shown that a mixture of n-hexane and ethyl acetate (B1210297) (95:5) provides clear separation, with the product exhibiting a specific retention factor (Rf). researchgate.net

The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., 3-bromobenzaldehyde) is no longer visible in the lane of the reaction mixture, and a new spot, corresponding to the this compound product, appears with a distinct Rf value. uantwerpen.be Visualization is typically achieved under UV light, as the aromatic rings in the compound absorb UV radiation, appearing as dark spots on a fluorescent background. nih.gov

Table 1: TLC Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Stationary Phase | Silica Gel | researchgate.net |

| Mobile Phase | n-hexane:ethyl acetate (95:5) | researchgate.net |

| Retention Factor (Rf) | 0.36 | researchgate.net |

| Visualization | UV Light | nih.gov |

For small-scale purification, preparative thin-layer chromatography (Prep TLC) can be employed. This technique uses larger and thicker silica gel plates to separate quantities of material typically in the range of 10 to 100 mg. crystallography.net The crude sample of this compound is applied as a continuous thin band near the bottom of the plate. After developing the plate in the appropriate solvent system, the separated bands of compounds are visualized under UV light. crystallography.net

The band corresponding to the desired product is marked, and the silica gel from that region is carefully scraped off the plate. The compound is then recovered by washing the collected silica with a polar solvent, such as ethyl acetate, to dissolve the product. The solvent is subsequently removed through evaporation, yielding a purified sample of this compound.

Advanced Structural Determination Methods (e.g., X-ray Crystallography if single crystals are obtained)

While spectroscopic methods like NMR and IR provide crucial information about the connectivity and functional groups within a molecule, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. cam.ac.uk

This powerful analytical technique works by directing a beam of X-rays onto an ordered, single crystal of the material. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. cam.ac.uk By analyzing the angles and intensities of this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule. This map reveals key structural parameters with very high precision, including:

Bond lengths and angles: The exact distances between atoms and the angles they form.

Unit cell dimensions: The dimensions of the smallest repeating unit of the crystal lattice. cam.ac.uk

Symmetry and space group: The symmetry elements present within the crystal structure. cam.ac.uk

Conformation: The absolute spatial arrangement of the atoms, including the torsional angles between the phenyl rings.

For this compound, obtaining such data would provide unequivocal proof of its structure and offer insights into its solid-state packing and intermolecular interactions. However, this technique is entirely dependent on the ability to grow high-quality single crystals of the compound, which can be a challenging process.

A review of the current scientific literature and major crystallographic databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. While the compound is used as an intermediate in the synthesis of other molecules for which crystal structures have been determined, the structure of the parent aldehyde itself remains unelucidated by this method. uantwerpen.becrystallography.netre3data.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromobenzaldehyde |

| 3-chlorophenol |

| Ethyl acetate |

Emerging Research Avenues and Future Prospects for 3 3 Chlorophenoxy Benzaldehyde

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 3-(3-chlorophenoxy)benzaldehyde has traditionally been achieved through classical methods, but modern research is shifting towards more efficient and environmentally benign processes.

The most established route is the Ullmann condensation, which involves the copper-catalyzed reaction between a halo-benzene and a phenol. nih.gov Specifically, this compound can be synthesized by reacting 3-bromobenzaldehyde (B42254) with 3-chlorophenol (B135607). nih.gov Variations of this method employ different catalytic systems, such as cesium carbonate and N,N-dimethylglycine hydrochloride, sometimes involving the protection of the aldehyde group as an acetal (B89532), which is later hydrolyzed to yield the final product. While effective, these methods can require harsh reaction conditions and stoichiometric amounts of copper.

More recent and sustainable approaches focus on the oxidation of the corresponding alcohol. A patented process describes the preparation of 3-phenoxy-benzaldehydes by the catalytic oxidation of 3-phenoxy-benzyl alcohols using oxygen or oxygen-containing gases. google.com This method employs a platinum metal catalyst in an aqueous alkali solution, offering a greener alternative by using oxygen as the oxidant. google.com Another oxidative strategy involves the use of copper diacetate and triethylamine (B128534) in dichloromethane (B109758) with oxygen, providing an alternative route to the desired aldehyde. chemicalbook.com

Comparative Overview of Synthetic Routes for this compound

| Synthetic Method | Key Reagents | Reported Conditions | Key Advantages/Notes | Reference |

|---|---|---|---|---|

| Ullmann Condensation | 3-bromobenzaldehyde, 3-chlorophenol | Copper catalysis (e.g., CuI), base (e.g., Cs₂CO₃) | Classical, well-established method. nih.govontosight.ai | nih.govontosight.ai |

| Catalytic Oxidation | 3-(3-chlorophenoxy)benzyl alcohol, Oxygen | Platinum metal catalyst, aqueous alkali, 0-110°C | Sustainable approach using O₂ as the oxidant. google.com | google.com |

| Copper-Catalyzed Oxidation | Corresponding alcohol, Oxygen | Copper diacetate, triethylamine, dichloromethane, 50°C | Alternative modern oxidative method. chemicalbook.com | chemicalbook.com |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of this compound is primarily dictated by its aldehyde functional group, which exhibits well-known chemical behavior. It can be readily oxidized to form the corresponding carboxylic acid or reduced to yield 3-(3-chlorophenoxy)benzyl alcohol. Furthermore, the aldehyde group is an excellent electrophile for condensation reactions, reacting with amines to form imines or with alcohols to produce acetals, making it a key precursor for more complex molecules. ontosight.aicymitquimica.com

Future research is poised to explore less conventional reactivity. The presence of the C-Cl bond on the phenoxy ring and multiple C-H bonds on both aromatic rings opens avenues for late-stage functionalization through transition-metal-catalyzed cross-coupling and C-H activation reactions. Such transformations would enable the rapid diversification of the core structure, leading to novel derivatives with tailored properties.

There is also potential for this compound or its derivatives to act as ligands in catalysis. The ether oxygen and the chlorine atom could coordinate with metal centers, creating novel catalytic systems. Drawing parallels from related fields, selective catalytic hydrogenation of the aldehyde in the presence of other reducible groups is another area ripe for exploration, as demonstrated by the high selectivity of palladium-cobalt catalysts in the hydrogenation of other substituted chloro-nitroarenes. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Computational chemistry offers powerful tools to deepen the understanding of this compound at a molecular level and to guide future research.

Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be employed to investigate the reaction mechanisms of its synthesis, such as the intricacies of the Ullmann condensation or the catalytic oxidation pathways. researchgate.net By modeling transition states and intermediates, researchers can gain insights to optimize reaction conditions, improve yields, and develop more efficient catalysts. researchgate.net

Rational Design: For its application in medicinal chemistry and materials science, computational methods are invaluable for rational design. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, helping to predict the potency of new derivatives. nih.gov Molecular docking simulations can be used to model the binding of molecules derived from this compound to biological targets, such as enzymes, providing a structural basis for their mechanism of action and guiding the design of more potent inhibitors. For example, computational studies on related phosphonosulfonates derived from similar aldehydes have utilized geometric optimization and molecular similarity analysis to understand their inhibitory activity. nih.govgoogle.com

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉ClO₂ | uni.lu |

| Monoisotopic Mass | 232.02911 Da | uni.lu |

| XlogP | 4.0 | uni.lu |

| Predicted CCS ([M+H]⁺) | 147.0 Ų | uni.lu |

Expanding its Utility as a Versatile Chemical Intermediate in Interdisciplinary Research

The true potential of this compound lies in its role as a versatile chemical intermediate for synthesizing high-value molecules across multiple disciplines.

Medicinal Chemistry: The scaffold of this compound is present in numerous biologically active molecules.

Antiviral Agents: It has been used as a starting material to synthesize rhodanine (B49660) derivatives that act as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov

Antitubercular Agents: In the fight against tuberculosis, it serves as a key intermediate (compound 77) for the synthesis of non-nucleoside inhibitors targeting the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an enzyme crucial for bacterial DNA synthesis.

Antibacterial Agents: Research on the closely related 3-(4-chlorophenoxy)benzaldehyde (B1330902) has shown its utility in preparing phosphonosulfonates that inhibit dehydrosqualene synthase in Staphylococcus aureus, a key enzyme in the biosynthesis of the virulence factor staphyloxanthin. nih.govgoogle.com This highlights the potential of the 3-(3-chlorophenoxy) scaffold for developing novel antibacterial agents that target virulence rather than viability.

Agrochemicals: The chlorophenoxy moiety is a common feature in herbicides. The structural similarity of this compound to known agrochemicals suggests its potential as a precursor for developing new herbicides or fungicides. For instance, related dichlorophenoxy compounds have shown efficacy in controlling various weed species.

Materials Science: The aldehyde functional group allows for its incorporation into polymers. It can be used in copolymerization reactions, potentially leading to the development of functional polymers with unique thermal, optical, or mechanical properties derived from the polar chlorophenoxy group.

Interdisciplinary Applications of this compound as an Intermediate

| Field of Research | Target Molecule/Material Class | Therapeutic/Application Target | Reference |

|---|---|---|---|

| Medicinal Chemistry | Rhodanine Derivatives | HCV NS5B Polymerase (Antiviral) | nih.gov |

| Medicinal Chemistry | Substituted Piperidinyl-pyrimidinediones | M. tuberculosis Thymidylate Kinase (Antitubercular) | |

| Medicinal Chemistry | Phosphonosulfonates (by analogy) | S. aureus Dehydrosqualene Synthase (Antibacterial) | nih.govgoogle.com |

| Agrochemicals | Novel Herbicides (potential) | Weed control | |

| Materials Science | Functional Copolymers (potential) | Specialty polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.